molecular formula C20H12O B031230 12-oxapentacyclo[11.8.0.02,11.03,8.016,21]henicosa-1(13),2(11),3,5,7,9,14,16,18,20-decaene CAS No. 194-63-8

12-oxapentacyclo[11.8.0.02,11.03,8.016,21]henicosa-1(13),2(11),3,5,7,9,14,16,18,20-decaene

Cat. No.: B031230
CAS No.: 194-63-8
M. Wt: 268.3 g/mol
InChI Key: QIMOZEUDRUTIBS-UHFFFAOYSA-N
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Description

12-Oxapentacyclo[11.8.0.0²,¹¹.0³,⁸.0¹⁶,²¹]henicosa-1(13),2(11),3,5,7,9,14,16,18,20-decaene is a complex pentacyclic organic compound characterized by a fused aromatic system with an oxygen atom (oxa) at the 12th position. Its structure comprises five interconnected rings, including benzene and heterocyclic moieties, leading to significant rigidity and planarity.

Properties

IUPAC Name

12-oxapentacyclo[11.8.0.02,11.03,8.016,21]henicosa-1(13),2(11),3,5,7,9,14,16,18,20-decaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12O/c1-3-7-15-13(5-1)9-11-17-19(15)20-16-8-4-2-6-14(16)10-12-18(20)21-17/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIMOZEUDRUTIBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C4=C(O3)C=CC5=CC=CC=C54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80325445
Record name Dinaphtho[2,1-b:1',2'-d]furan
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URL https://comptox.epa.gov/dashboard/DTXSID80325445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

194-63-8
Record name Dinaphtho(2,1-b:1',2'-d)furan
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000194638
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Record name NSC507496
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Record name Dinaphtho[2,1-b:1',2'-d]furan
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DINAPHTHO(2,1-B:1',2'-D)FURAN
Source FDA Global Substance Registration System (GSRS)
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dinaphtho[2,1-b:1’,2’-d]furan typically involves the cyclization of appropriate naphthalene derivatives. One common method is the oxidative cyclization of 2-naphthol derivatives using reagents such as iodine or other oxidizing agents . The reaction conditions often include elevated temperatures and inert atmospheres to facilitate the cyclization process.

Industrial Production Methods

Industrial production of Dinaphtho[2,1-b:1’,2’-d]furan may involve large-scale oxidative cyclization processes. These processes are optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Dinaphtho[2,1-b:1’,2’-d]furan undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dinaphtho[2,1-b:1’,2’-d]furan has several applications in scientific research:

Mechanism of Action

The mechanism of action of Dinaphtho[2,1-b:1’,2’-d]furan involves its interaction with molecular targets such as the aryl hydrocarbon receptor and estrogen receptor. These interactions can modulate various cellular pathways, leading to effects such as altered cell proliferation and gene expression .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Differences

7H-Dibenzo[c,g]carbazole (12-Azapentacyclo Analog)
  • IUPAC Name : 12-Azapentacyclo[11.8.0.0²,¹¹.0³,⁸.0¹⁶,²¹]henicosa-1(13),2(11),3,5,7,9,14,16,18,20-decaene .
  • Key Differences : Replaces the 12-oxa group with a nitrogen (aza), altering electronic properties. Nitrogen’s lower electronegativity reduces electron-withdrawing effects compared to oxygen.
  • Biological Activity: Known as a multi-species carcinogen, highlighting the impact of heteroatom substitution on toxicity .
Berberine (Isoquinoline Alkaloid)
  • Structure : 16,17-Dimethoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.0²,¹⁰.0⁴,⁸.0¹⁵,²⁰]henicosa-1(13),2,4(8),9,14,16,18,20-octaene .
  • Key Differences : Contains additional methoxy groups and a quaternary ammonium center, enhancing water solubility.
  • Bioactivity : Exhibits anticancer, anti-inflammatory, and antiviral properties due to its planar structure and cationic nature .
10-Methoxy-12-azapentacyclo[...]decaene
  • Molecular Formula: C₂₁H₁₅NO .
  • Properties : XLogP3 = 5.9, indicating high lipophilicity. The methoxy group at position 10 may sterically hinder interactions compared to the unsubstituted 12-oxa analog .
Triazapentacyclo[...]decaene ()
  • Structure : 2,10,12-Triazapentacyclo[11.8.0.0³,¹¹.0⁴,⁹.0¹⁵,²⁰]henicosa-1(21),2,4,6,8,11,13,15,17,19-decaene.
  • Key Differences : Incorporates three nitrogen atoms, increasing hydrogen-bonding capacity (PSA = 41.57) and boiling point (571.4°C) .

Physicochemical Properties Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) XLogP3 Heteroatoms Key Properties
Target 12-Oxapentacyclo Compound Not Reported ~280–300 (estimated) ~5–6 1 O High rigidity, planar structure
7H-Dibenzo[c,g]carbazole C₂₀H₁₃N 267.32 1 N Carcinogenic, lipophilic
Berberine C₂₀H₁₈NO₄⁺ 336.36 2.2 2 O, 1 N Water-soluble, bioactive
10-Methoxy-12-azapentacyclo[...] C₂₁H₁₅NO 297.30 5.9 1 N, 1 O High lipophilicity
Triazapentacyclo[...] C₁₉H₁₃N₃ 283.33 3 N High boiling point (571.4°C)

Q & A

Basic: What are the standard synthetic protocols for 12-oxapentacyclo[...]decaene, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis involves multi-step organic reactions, typically starting with Diels-Alder cycloadditions or photocyclization to construct the polycyclic framework. Key steps include:

  • Oxepane Ring Formation : Introduce oxygen via epoxidation followed by acid-catalyzed ring expansion .
  • Halogenation : Bromine or iodine may be added at specific positions using electrophilic substitution, with regioselectivity controlled by steric and electronic factors .
  • Optimization : Use Design of Experiments (DoE) to vary temperature (80–120°C), solvent polarity (e.g., dichloromethane vs. DMF), and catalyst loading (e.g., Lewis acids like AlCl₃). Monitor yields via HPLC or GC-MS .

Basic: How can structural ambiguities in this compound be resolved using spectroscopic and computational methods?

Methodological Answer:

  • NMR Analysis : Assign peaks using ¹H-¹³C HMBC to correlate protons with quaternary carbons, especially around the oxepane ring (δ 3.5–5.0 ppm for oxygenated carbons) .
  • X-ray Crystallography : Resolve stereochemical uncertainties by growing single crystals in slow-evaporating solvents (e.g., hexane/ethyl acetate). Compare with DFT-optimized structures .
  • Computational Validation : Use Gaussian or ORCA to simulate IR and UV-Vis spectra, cross-referencing with experimental data to confirm functional groups .

Advanced: How can conflicting spectral data (e.g., unexpected NOESY correlations) be reconciled during structural elucidation?

Methodological Answer:

  • Dynamic Effects Analysis : Investigate conformational flexibility via variable-temperature NMR. For example, chair-flip dynamics in the oxepane ring may explain anomalous NOESY contacts .
  • Solvent Polarity Screening : Test in DMSO-d₆ vs. CDCl₃ to identify solvent-induced shifts in equilibrium populations .
  • Molecular Dynamics (MD) Simulations : Run 100-ns MD trajectories in GROMACS to model transient conformers contributing to spectral noise .

Advanced: What theoretical frameworks guide the design of derivatives for enhanced photophysical properties?

Methodological Answer:

  • Frontier Molecular Orbital (FMO) Theory : Calculate HOMO-LUMO gaps (DFT/B3LYP/6-31G*) to predict absorption maxima. Substituents like electron-withdrawing groups (e.g., -NO₂) narrow the gap, red-shifting emission .
  • Topological Analysis : Apply AIM (Atoms in Molecules) theory to assess intramolecular interactions (e.g., CH-π) stabilizing excited states .
  • Structure-Activity Modeling : Use QSPR models trained on Hammett constants (σ) to correlate substituent effects with quantum yields .

Advanced: How can AI-driven tools (e.g., COMSOL Multiphysics) optimize reaction scalability for this compound?

Methodological Answer:

  • Reactor Simulation : Model heat/mass transfer in COMSOL to identify hotspots in exothermic steps (e.g., cyclization). Adjust stirring rates (500–1000 rpm) to improve mixing .
  • Machine Learning (ML) : Train random forest models on historical reaction data to predict optimal catalyst (e.g., Pd/C vs. PtO₂) and solvent combinations .
  • Robotic Automation : Implement self-optimizing flow reactors with real-time HPLC feedback to maximize yield and minimize byproducts .

Basic: What are the best practices for handling air-sensitive intermediates during synthesis?

Methodological Answer:

  • Schlenk Techniques : Use double manifold systems under inert gas (N₂/Ar) for transfers. Pre-dry glassware at 120°C for 2 hrs .
  • Stabilization : Add radical inhibitors (e.g., BHT) to prevent oxidation of diradical intermediates .
  • Monitoring : Track oxygen levels (<1 ppm) using inline sensors (e.g., Mettler Toledo) during critical steps .

Advanced: How can contradictory biological activity data (e.g., varying IC₅₀ values) be systematically addressed?

Methodological Answer:

  • Assay Standardization : Validate cell lines (e.g., HEK293 vs. HeLa) and control for passage number effects. Use Z’-factor >0.5 to confirm assay robustness .
  • Metabolomics Profiling : Perform LC-MS/MS to identify off-target interactions (e.g., cytochrome P450 inhibition) confounding activity .
  • Free Energy Perturbation (FEP) : Simulate ligand-receptor binding affinities (e.g., with Schrödinger) to rationalize potency differences across derivatives .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
12-oxapentacyclo[11.8.0.02,11.03,8.016,21]henicosa-1(13),2(11),3,5,7,9,14,16,18,20-decaene
Reactant of Route 2
12-oxapentacyclo[11.8.0.02,11.03,8.016,21]henicosa-1(13),2(11),3,5,7,9,14,16,18,20-decaene

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